2-Ethylthio-2,2-diphenylacetic acid
CAS No.: 16036-85-4
Cat. No.: VC20989348
Molecular Formula: C16H16O2S
Molecular Weight: 272.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16036-85-4 |
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Molecular Formula | C16H16O2S |
Molecular Weight | 272.4 g/mol |
IUPAC Name | 2-ethylsulfanyl-2,2-diphenylacetic acid |
Standard InChI | InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) |
Standard InChI Key | NGHYFCDORXGZOD-UHFFFAOYSA-N |
SMILES | CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Canonical SMILES | CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
Introduction
Basic Chemical Information
2-Ethylthio-2,2-diphenylacetic acid (CAS 16036-85-4) is an organic compound characterized by its diphenyl substitution pattern and ethylthio functional group. Its systematic structure provides a platform for various chemical modifications and applications.
Chemical Identity and Properties
The compound possesses distinct chemical and physical properties that make it valuable for research and synthesis applications.
Property | Value |
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CAS Number | 16036-85-4 |
IUPAC Name | 2-ethylsulfanyl-2,2-diphenylacetic acid |
Molecular Formula | C₁₆H₁₆O₂S |
Molecular Weight | 272.36 g/mol |
Canonical SMILES | CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O |
InChI | InChI=1S/C16H16O2S/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18) |
InChI Key | NGHYFCDORXGZOD-UHFFFAOYSA-N |
Physical Properties
The physical characteristics of 2-Ethylthio-2,2-diphenylacetic acid influence its handling, purification, and application in laboratory and industrial settings.
Property | Value |
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Physical State | White to off-white crystalline solid |
Melting Point | 127-129°C |
Boiling Point | 391.1°C at 760 mmHg |
Density | 1.195 g/cm³ |
LogP | 3.76790 |
Refractive Index | 1.606 |
Vapor Pressure | 8.08×10⁻⁷ mmHg at 25°C |
Synthesis and Preparation Methods
Several synthetic routes have been established for the preparation of 2-Ethylthio-2,2-diphenylacetic acid, with varying efficiency and complexity.
Classical Synthetic Approach
The classical synthesis of 2-Ethylthio-2,2-diphenylacetic acid typically involves the reaction of benzilic acid with ethyl mercaptan in the presence of a strong acid catalyst. This method, as described in the historical literature, provides a straightforward approach to obtaining the target compound .
The general procedure involves:
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Dissolution of benzilic acid (0.44 mole) in acetic acid (500 cc)
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Addition of ethyl mercaptan (0.53 mole)
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Dropwise addition of concentrated sulfuric acid over 1.5 hours with continuous stirring
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The reaction mixture transitions through distinct phases: homogenization, development of a red coloration, and finally precipitation of the product
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After 1.5 hours at room temperature, the mixture is poured into ice water
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The precipitate is collected and dissolved in chloroform
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Thorough extraction with water removes residual sulfuric acid
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Drying and concentration of the solution yields a crude product with a melting point of 128-132°C
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Recrystallization from carbon tetrachloride affords pure 2-Ethylthio-2,2-diphenylacetic acid with a melting point of 130.5-131.5°C
Alternative Synthetic Pathways
Structural Relationship and Comparisons
2-Ethylthio-2,2-diphenylacetic acid shares structural similarities with several related compounds, particularly with 2,2-diphenylacetic acid, which forms its structural backbone.
Comparison with Related Diphenylacetic Acid Derivatives
A comparative analysis reveals important structural relationships and differences that influence the chemical behavior of these compounds.
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
2-Ethylthio-2,2-diphenylacetic acid | 16036-85-4 | C₁₆H₁₆O₂S | 272.36 | Contains ethylthio group |
2,2-Diphenylacetic acid | 117-34-0 | C₁₄H₁₂O₂ | 212.24 | Lacks sulfur-containing substituent |
Benzilic acid | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | Contains hydroxyl group instead of ethylthio |
2,2-Diphenylglycine | 2566-39-4 | C₁₄H₁₃NO₂ | 227.26 | Contains amino group instead of ethylthio |
The replacement of a hydrogen atom in 2,2-diphenylacetic acid with an ethylthio group significantly alters the compound's physicochemical properties and reactivity patterns .
Chemical Reactivity
The reactivity of 2-Ethylthio-2,2-diphenylacetic acid is largely governed by its functional groups: the carboxylic acid moiety and the ethylthio substituent.
Key Reaction Pathways
The compound demonstrates versatile reactivity patterns that can be exploited for various synthetic transformations.
Carboxylic Acid Reactions
The carboxylic acid functionality can undergo typical reactions associated with this group:
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Esterification with alcohols to form esters
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Conversion to acid chlorides using thionyl chloride
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Amidation reactions to form amides
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Salt formation with bases
A notable example is the formation of 2,2-diphenyl-2-ethylthioacetyl chloride by reacting the acid with thionyl chloride in dry benzene with a catalytic amount of dimethylformamide. This acid chloride intermediate can subsequently react with ammonia or amines to yield corresponding amides .
Sulfur-Centered Reactions
The ethylthio group can participate in various transformations:
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Oxidation reactions that convert the sulfide to sulfoxides or sulfones
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Reduction reactions that may remove or modify the sulfur-containing group
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Substitution reactions where the ethylthio group is replaced by other functionalities
For instance, oxidation with m-chloroperbenzoic acid can selectively convert the compound to either the corresponding sulfoxide (using 1 equivalent of oxidizing agent) or sulfone (using 2 equivalents) .
Applications in Medicinal Chemistry
2-Ethylthio-2,2-diphenylacetic acid has found significant applications in pharmaceutical research and development, particularly in the synthesis of compounds with therapeutic potential.
Muscarinic Receptor Antagonists
One of the most well-documented applications of 2-Ethylthio-2,2-diphenylacetic acid is in the synthesis of muscarinic receptor antagonists. Specifically, the N,N-diethylaminoethyl ester derivative of this compound has been identified as a potent and selective muscarinic antagonist .
Research has focused on modifications to this lead compound to identify M2-selective antagonists capable of crossing the blood-brain barrier, with potential applications in treating Alzheimer's disease. These modifications have included:
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Substitution of one of the phenyl rings
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Hydrogenation of one of the phenyl rings
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Incorporation of the phenyl rings into a tricyclic system
Pharmaceutical Intermediate
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including:
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Anticholinergic compounds
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Compounds targeting neurological disorders
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Agents for treating urinary system dysfunctions
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to understand how structural modifications of 2-Ethylthio-2,2-diphenylacetic acid and its derivatives affect their biological activity, particularly their interaction with muscarinic receptors.
Key SAR Findings
Based on research conducted on the N,N-diethylaminoethyl ester derivative of 2-Ethylthio-2,2-diphenylacetic acid, several structural elements have been identified as critical for muscarinic receptor binding and selectivity :
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The presence of two phenyl rings provides optimal spatial arrangement for receptor interaction
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The ethylthio substituent contributes to both affinity and selectivity
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The ester linkage serves as an appropriate spacer between the diphenylacetic acid core and the amino moiety
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The diethylamino group enhances binding to specific muscarinic receptor subtypes
These findings have guided further development of selective muscarinic receptor ligands with potential therapeutic applications.
Parameter | Classification/Rating |
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Hazard Symbols | Xi (Irritant) |
Risk Codes | R36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Phrases | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) S37/39 (Wear suitable gloves and eye/face protection) |
WGK Germany | 3 (Severe hazard to waters) |
These classifications indicate that appropriate safety measures should be implemented when handling this compound, including the use of personal protective equipment and proper disposal protocols .
Analytical Methods
Various analytical techniques have been employed for the identification, characterization, and quantification of 2-Ethylthio-2,2-diphenylacetic acid.
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for structural confirmation and purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are particularly useful for confirming the structure, with characteristic signals for the aromatic protons (δ 7.2-7.8 ppm), ethylthio group (δ 1.2-1.4 ppm for CH₃, δ 2.5-3.0 ppm for SCH₂), and carboxylic acid proton
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Infrared (IR) Spectroscopy: Exhibits characteristic absorption bands for the carboxylic acid group (~1700 cm⁻¹) and C-S stretch (~650 cm⁻¹)
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Mass Spectrometry: Provides molecular weight confirmation and characteristic fragmentation patterns
Chromatographic Methods
Chromatographic techniques offer approaches for separation, purification, and analysis:
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High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis and purity assessment
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Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring and preliminary purity assessment
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